molecular formula C7H11N3 B2375556 2-(aminomethyl)-N-methylpyridin-4-amine CAS No. 1344306-04-2

2-(aminomethyl)-N-methylpyridin-4-amine

Cat. No.: B2375556
CAS No.: 1344306-04-2
M. Wt: 137.186
InChI Key: AONVETDDDSVIBO-UHFFFAOYSA-N
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Description

2-(aminomethyl)-N-methylpyridin-4-amine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyridine, a basic heterocyclic organic compound

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-methylpyridin-4-amine typically involves the reaction of 4-chloromethylpyridine with methylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N-methylpyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(aminomethyl)-N-methylpyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

2-(aminomethyl)-N-methylpyridin-4-amine can be compared with other similar compounds, such as:

    2-(aminomethyl)pyridine: Lacks the N-methyl group, which can affect its reactivity and binding properties.

    N-methylpyridin-4-amine: Lacks the aminomethyl group, which can influence its chemical behavior and applications.

    2-(aminomethyl)-N-ethylpyridin-4-amine: The presence of an ethyl group instead of a methyl group can alter its physical and chemical properties.

Properties

IUPAC Name

2-(aminomethyl)-N-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-9-6-2-3-10-7(4-6)5-8/h2-4H,5,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONVETDDDSVIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344306-04-2
Record name 2-(aminomethyl)-N-methylpyridin-4-amine
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